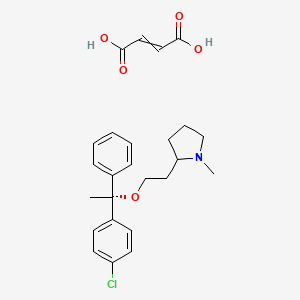
HS-592;Meclastine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Meclastine can be synthesized through a series of chemical reactions involving the formation of its ethanolamine structure. The synthetic route typically involves the reaction of diphenylmethyl chloride with 2-(2-chloroethoxy)ethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with N-methylpiperidine to yield Meclastine .
Industrial Production Methods
Industrial production of Meclastine follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Meclastine undergoes several types of chemical reactions, including:
Oxidation: Meclastine can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in Meclastine.
Substitution: Meclastine can undergo substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of Meclastine, which may have different pharmacological properties .
科学的研究の応用
Clemastine fumarate, also known as HS-592 or Meclastine, is a first-generation antihistamine with a variety of applications, including use as an antiallergic and in scientific research .
Scientific Research Applications
- Treatment of allergic conditions Clemastine is an antihistamine and anticholinergic medication approved for the treatment of allergic conditions .
- hGH control Studies using meclastine have demonstrated that histamine is involved in the control of human growth hormone (hGH) release, particularly in response to arginine .
- Myelin protection Clemastine has been shown to preserve myelin integrity, reduce axon loss, and improve functional recovery in rat models with spinal cord injuries. It enhances oligodendrocyte differentiation and myelination, which helps delay axonal degeneration and promote motor function recovery .
- Inhibition of lymphocyte activity Clemastine fumarate can inhibit the natural killer (NK) and antibody-dependent cellular cytotoxicity (ADCC) activities of human lymphocytes .
- Bronchoconstriction inhibition Clemastine fumarate has been used to inhibit histamine-induced bronchoconstriction in asthma and airway hyperresponsive studies .
Clemastine Fumarate Studies
作用機序
Meclastine exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to temporary relief of symptoms caused by histamine, such as increased capillary permeability and dilation . The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-induced signaling .
類似化合物との比較
Similar Compounds
Diphenhydramine: Another H1 antagonist with similar antihistamine properties.
Chlorpheniramine: Also an H1 antagonist used to treat allergic reactions.
Loratadine: A non-sedating H1 antagonist used for allergy relief.
Uniqueness
Meclastine is unique in its combination of antihistamine and anti-inflammatory properties, making it effective in treating both allergic reactions and inflammation .
生物活性
HS-592, also known as Meclastine or Clemastine Fumarate, is a first-generation antihistamine primarily recognized for its selective antagonistic action on the histamine H1 receptor. This compound has garnered attention not only for its antihistaminic properties but also for its potential roles in various biological processes, including immunomodulation and neuroprotection.
Clemastine functions by competitively inhibiting the binding of histamine to H1 receptors, thereby mitigating the physiological effects induced by histamine, such as increased vascular permeability and smooth muscle contraction in respiratory pathways. This mechanism contributes to its efficacy in treating allergic reactions and conditions like rhinitis .
Biological Activity Overview
Clemastine exhibits a range of biological activities beyond its antihistaminic effects:
- Histamine H1 Receptor Antagonism : With an IC50 value of approximately 3 nM, Clemastine demonstrates potent inhibition of H1 receptors .
- Neuroprotective Effects : Research indicates that Clemastine enhances the differentiation of oligodendrocyte progenitor cells into myelin basic protein-positive oligodendrocytes, promoting remyelination in vivo .
- Immunomodulatory Properties : It has been shown to inhibit natural killer (NK) cell activity and antibody-dependent cellular cytotoxicity (ADCC) in human lymphocytes, suggesting a role in modulating immune responses .
- Antimuscarinic Activity : The compound also displays antimuscarinic effects, which can lead to side effects such as dry mouth and throat .
Case Studies and Clinical Findings
Several studies have investigated the clinical applications and biological effects of Clemastine:
- Allergic Rhinitis : A clinical trial demonstrated that Clemastine significantly reduced symptoms of allergic rhinitis, including sneezing and nasal secretion weights. Over four days, treatment led to a 50% reduction in mean sneeze scores compared to placebo .
- Neuroinflammation : In animal models, Clemastine's ability to promote remyelination was highlighted as a potential therapeutic avenue for demyelinating diseases like multiple sclerosis. The compound's action on oligodendrocyte progenitors suggests it may aid recovery from neuroinflammatory damage .
- Immunosuppression : Research has shown that high doses of Clemastine can suppress NK cell activity, which may have implications for its use in conditions requiring immune modulation .
Summary Table of Biological Activities
特性
分子式 |
C25H30ClNO5 |
|---|---|
分子量 |
460.0 g/mol |
IUPAC名 |
but-2-enedioic acid;2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine |
InChI |
InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/t20?,21-;/m1./s1 |
InChIキー |
PMGQWSIVQFOFOQ-IYZPEQFLSA-N |
異性体SMILES |
C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O |
正規SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















